N-phenethylpyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenethylpyrimidine-2-carboxamide is a compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the four bases in the DNA and RNA structure is a pyrimidine derivative.
Synthesis Analysis
The synthesis of carboxamide derivatives can be achieved through various methods. One approach involves the use of 1,1′-carbonyldioxydi[2(1H)-pyridone] (CDOP) for the synthesis of carboxamides and peptides from corresponding carboxylic acids and amines or α-amino acids, which proceeds without the need for basic promoters, thus avoiding undesired racemization . Another method includes a three-component reaction involving acetoacetanilides, aromatic aldehydes, and urea to synthesize N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . Additionally, the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or amines can lead to the formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The carboxamide group (-CONH2) attached to the pyrimidine ring is a key functional group that can engage in hydrogen bonding and other interactions, influencing the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and decarboxylated to produce pyrimidinamines and other pyrimidine derivatives . The design of biarylpyrimidines involves Suzuki biaryl cross-coupling of dihalopyrimidines, which can lead to compounds with selective binding to nucleic acid structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the carboxamide group can enhance solubility in polar solvents and enable the formation of hydrogen bonds. The antimicrobial activity of some pyrimidine derivatives has been studied, indicating potential applications in medicinal chemistry . Aromatic polyamides and polyimides based on pyrimidine derivatives can exhibit high thermal stability and solubility in polar solvents, making them suitable for the production of films and coatings .
Mechanism of Action
Target of Action
N-(2-phenylethyl)pyrimidine-2-carboxamide, also known as N-phenethylpyrimidine-2-carboxamide, is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain inflammatory mediators . This suggests that N-(2-phenylethyl)pyrimidine-2-carboxamide may interact with these targets, leading to a reduction in inflammation.
Biochemical Pathways
For instance, it may inhibit the NF-κB pathway, which plays a crucial role in the regulation of immune response to infection .
Result of Action
Given its potential anti-inflammatory properties, it is likely that this compound leads to a reduction in inflammation at the molecular and cellular levels .
Action Environment
This will help in the development of more potent and efficacious drugs with pyrimidine scaffold .
properties
IUPAC Name |
N-(2-phenylethyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOPQMUINCFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.